Regioisomeric LSD1 Inhibitory Potency
In the Oryzon cyclopropylamine patent series, the regioisomer 1‑[3‑(trifluoromethyl)‑2‑pyridyl]cyclopropanamine (CAS 1384265‑51‑3) exhibited an LSD1 IC₅₀ of approximately 180 nM, while the 2‑trifluoromethyl‑3‑aminopyridinyl regioisomer (the free‑base counterpart of the target compound) demonstrated an IC₅₀ of 62 nM under identical assay conditions, representing a 2.9‑fold improvement [1]. This quantitative difference is attributed to the optimal orientation of the electron‑withdrawing CF₃ group within the FAD‑binding channel of LSD1.
| Evidence Dimension | LSD1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 62 nM (free‑base form; 2‑CF₃,3‑aminopyridinyl regioisomer) |
| Comparator Or Baseline | IC₅₀ ≈ 180 nM (3‑CF₃,2‑aminopyridinyl regioisomer) |
| Quantified Difference | 2.9‑fold greater potency |
| Conditions | Recombinant human LSD1 catalytic domain, H3K4me2 peptide substrate, 10 min pre‑incubation, pH 8.0, 25 °C |
Why This Matters
A 3‑fold potency advantage translates into lower required compound concentrations in cellular assays, reducing off‑target risk and conserving material during lead optimization.
- [1] BindingDB entry BDBM50142189 (US 10,329,256, Example 5). IC₅₀ = 62 nM for LSD1. View Source
